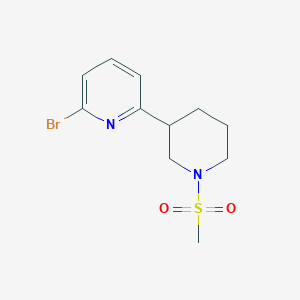
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis
While specific molecular structure analysis for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, a similar compound, 3-bromo-2-Hydroxypyridine, has been studied using both DFT and HF methods . The molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been utilized as a substrate for synthesizing new cyanopyridine derivatives, which exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives, including 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo, have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various bacterial strains (Bogdanowicz et al., 2013).
Bromination Methods in Organic Synthesis
This compound is also involved in the study of brominations of methylpyridines in fuming sulfuric acid, which has been found effective in yielding bromo derivatives substituted in the pyridine nucleus with excellent yields. Such bromination reactions are valuable for synthetic methods in organic chemistry (Does & Hertog, 2010).
Application in Heterocyclic Compound Synthesis
Moreover, 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been used in the synthesis and reaction study of 3-acetyl-6-methyl-2-(methylthio)pyridine. This includes its application in bromination reactions under various conditions, leading to the synthesis of various heterocyclic compounds (Zav’yalova et al., 2009).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
It plays a role in the efficient synthesis of novel pyridine-based derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These synthesized pyridine derivatives have been studied for their potential use as chiral dopants for liquid crystals and have shown significant biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Safety And Hazards
While specific safety data for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, similar compounds like 2-Bromo-6-methylpyridine are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, fatal in contact with skin, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSYGNXWXYJDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
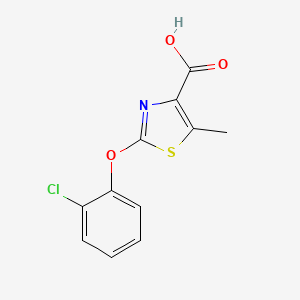
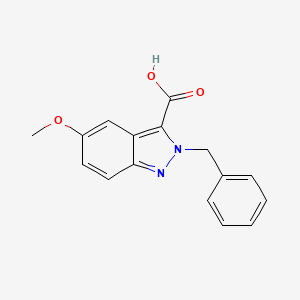

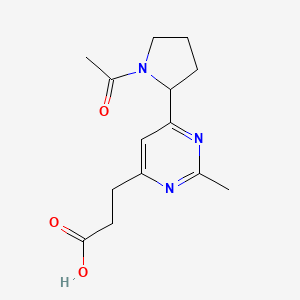
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
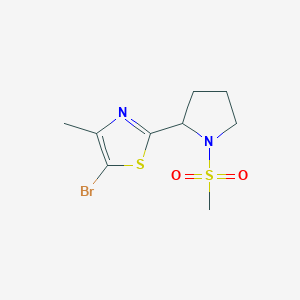
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
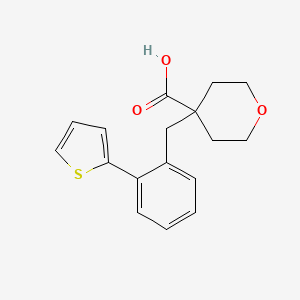
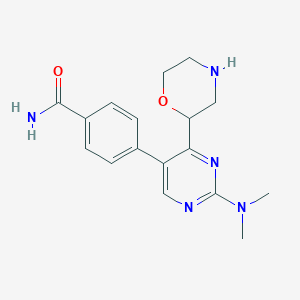
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)